molecular formula C14H11ClO2 B1631612 4-Chloro-2'-methoxybenzophenone CAS No. 78589-10-3

4-Chloro-2'-methoxybenzophenone

Cat. No. B1631612
CAS RN: 78589-10-3
M. Wt: 246.69 g/mol
InChI Key: BVPWEGLTHSCSLJ-UHFFFAOYSA-N
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Description

4-Chloro-2’-methoxybenzophenone is a chemical compound with the molecular formula C14H11ClO2 . It has a molecular weight of 246.69 .


Synthesis Analysis

The synthesis of similar compounds, such as 4-chloro-4’-ethoxybenzophenone, has been achieved via Friedel-Crafts acylation . This involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid such as AlCl3 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2’-methoxybenzophenone consists of a benzene ring substituted with a chloro group at the 4th position and a methoxy group at the 2nd position .

Scientific Research Applications

Analytical Method Development

  • Detection in Human Serum: A study developed a new analytical method using dispersive liquid-liquid microextraction and liquid chromatography tandem mass spectrometry for detecting benzophenone-3 and its metabolites, including 2-hydroxy-4-methoxybenzophenone, in human serum (Tarazona, Chisvert, & Salvador, 2013).
  • Water Sample Analysis: An extraction and determination process using liquid chromatography-tandem mass spectrometry was presented for analyzing hydroxylated benzophenone UV absorbers, including 2-hydroxy-4-methoxybenzophenone, in environmental water samples (Negreira et al., 2009).

Plant Growth Regulation

  • Impact on Plant Growth: A study on 4-methoxybenzophenones revealed their diverse effects on plant growth, including inhibition of growth and disturbances in phototropism or geotropism (Yamada et al., 1974).

Synthesis and Catalysis

  • Green Synthesis Method: A method for the green synthesis of 4-methoxybenzophenone using benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41 was established, demonstrating high conversion rates and selectivity (Zhang et al., 2015).
  • Catalytic and Mechanistic Study: An investigation into the Friedel-Crafts benzoylation of anisole with benzoic anhydride in ionic liquids using zeolite catalysts was conducted, significantly impacting the reaction rates (Hardacre et al., 2004).

Environmental Impact and Stability

  • Stability in Chlorinated Water: A study examined the stability of UV filters, including 2-hydroxy-4-methoxybenzophenone, in chlorinated water, identifying halogenated by-products via gas chromatography-mass spectrometry (Negreira et al., 2008).
  • Transformation Mechanism in Disinfection: Research disclosed new products from free chlorine-promoted disinfection of benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid), elucidating possible transformation routes (Xiao et al., 2013).

Electrical Properties in Organic Polymers

  • Electrical Conductivity in Polymers: A study focused on the electrical properties of organic polymers derived from 2-hydroxy-4-methoxybenzophenone, providing insights into their semiconducting nature and activation energies (Kale & Gurnule, 2012).

Toxicology and Exposure

  • **ReproductiveToxicity Review:** A systematic review examined the reproductive toxicity of benzophenone-3 (hydroxy-4-methoxybenzophenone), with findings suggesting potential endocrine-disrupting effects and altered estrogen-testosterone balance (Ghazipura et al., 2017).

Radical Reactions and Spin Dynamics

  • Magnetic Field Effects on Radical Reactions: Research on magnetic field effects and spin dynamics in radical reactions included studies on the photoreduction of 4-methoxybenzophenone, contributing to the understanding of radical pair mechanisms (Hayashi et al., 2001).

Disinfection By-Products

  • Halogenated By-Products in Disinfection: A study on the transformation mechanism of benzophenone-4 in chlorination disinfection identified several halogenated by-products, highlighting the environmental and health implications of such transformations (Xiao et al., 2013).

Mechanism of Action

The mechanism of action for similar compounds, such as chloroxylenol, involves the hydroxyl -OH groups of the molecule binding to certain proteins on the cell membrane of bacteria, disrupting the membrane and allowing the contents of the bacterial cell to leak out .

properties

IUPAC Name

(4-chlorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPWEGLTHSCSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507122
Record name (4-Chlorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78589-10-3
Record name (4-Chlorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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